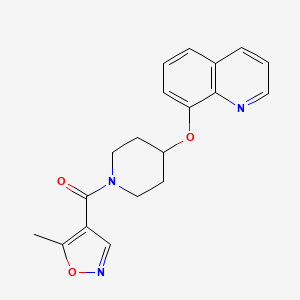

(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-16(12-21-25-13)19(23)22-10-7-15(8-11-22)24-17-6-2-4-14-5-3-9-20-18(14)17/h2-6,9,12,15H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYDLVJOAAMNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds containing quinoline and isoxazole moieties have been associated with a broad range of biological activities. Quinoline derivatives, for instance, have been used in the treatment of malaria and have shown potential in anti-cancer, anti-inflammatory, and anti-ulcer treatments.

Mode of Action

Compounds containing quinoline and isoxazole moieties have been known to interact with cells in a variety of ways. For instance, some quinoline derivatives have been found to inhibit the growth of M. tuberculosis.

Biological Activity

The compound (5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone , identified by CAS number 1903456-46-1, represents a novel class of synthetic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 337.4 g/mol. The structure consists of a piperidine ring linked to a quinoline moiety and an isoxazole group, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1903456-46-1 |

Synthesis

The synthesis of (5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The initial steps may include the formation of the isoxazole ring followed by the introduction of the quinoline and piperidine components through coupling reactions.

Antimicrobial Activity

Recent studies indicate that compounds structurally similar to (5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole and quinoline rings have shown moderate to excellent antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Antiviral Properties

In silico studies have predicted potential antiviral activity for this compound. Molecular docking simulations suggest that it may interact effectively with viral proteins, which could inhibit viral replication . This aligns with findings from other compounds in the quinoline class that have demonstrated antiviral effects.

The proposed mechanism of action involves the inhibition of key enzymes or receptors associated with microbial growth or viral replication. The presence of the isoxazole and quinoline moieties may enhance binding affinity to these biological targets, leading to increased efficacy .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of related compounds:

- Antimicrobial Screening : A series of related piperidine derivatives were synthesized and screened for antimicrobial activity. Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values in the low micromolar range .

- In Vivo Studies : In vivo evaluations in animal models demonstrated that certain quinoline derivatives produced significant improvements in infection outcomes when administered alongside standard antibiotics . This suggests a potential role for (5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone in combination therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidin-1-yl methanones with quinoline-based substituents. Below is a comparative analysis of its key structural analogs, focusing on substituent effects and reported bioactivity:

Table 1: Structural and Functional Comparison of Piperidin-1-yl Methanone Derivatives

Key Observations:

Substituent Impact on Bioactivity :

- The 3,4-dichlorophenyl analog (MW 460.9) showed potent 5-HT1A receptor agonism with a preference for pERK1/2 signaling over β-arrestin recruitment, suggesting biased agonism .

- Thiophen-3-yl and furan-3-yl analogs (Table 1) lack reported receptor data but may exhibit distinct pharmacokinetic profiles due to differences in heterocyclic electronics (e.g., sulfur in thiophene vs. oxygen in furan) .

Metabolic Stability :

- The 5-methylisoxazole group in the target compound is expected to enhance metabolic stability compared to furan-based analogs, as isoxazoles are less prone to oxidative degradation .

Synthetic Feasibility: The synthesis of similar compounds typically involves coupling quinolin-8-yloxy-piperidine intermediates with activated carbonyl derivatives (e.g., acid chlorides or cyanides) under basic conditions .

Research Findings and Limitations

- Gaps in Direct Data: No peer-reviewed studies explicitly describe the target compound’s synthesis, crystallography, or bioactivity. Its analysis relies on extrapolation from structural analogs.

- Experimental Validation Needs : Comparative in vitro assays (e.g., receptor binding, metabolic stability) are required to confirm hypothesized advantages over analogs like the 3,4-dichlorophenyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.